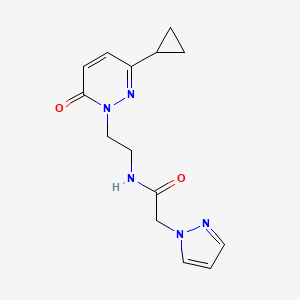

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide

Description

Historical Context of Pyridazinone-Pyrazole Hybrid Molecules

The convergence of pyridazinone and pyrazole moieties in drug design originated in the late 20th century, driven by the need to overcome limitations of single-pharmacophore agents. Pyridazinones gained prominence in the 1980s with compounds like zardaverine , a phosphodiesterase III inhibitor, while pyrazole derivatives such as celecoxib (COX-2 inhibitor) demonstrated the scaffold’s versatility. Hybridization attempts intensified post-2000, with researchers exploiting pyridazinone’s hydrogen-bonding capacity and pyrazole’s aromatic heterocyclic stability. The cyclopropyl group’s introduction, as seen in the subject compound, emerged from 2010s-era strategies to enhance metabolic resistance and three-dimensional binding.

Significance in Medicinal Chemistry Research

This compound’s dual-pharmacophore architecture addresses key challenges in small-molecule therapeutics:

Such synergism enables multitarget engagement, particularly relevant in complex pathologies like oncology and autoimmune diseases.

Research Evolution of Pyridazinone and Pyrazole Pharmacophores

Pyridazinone Development Timeline:

- 1980s: Cardiotonic applications (e.g., levosimendan analogs)

- 2000s: PDE4 inhibitors for pulmonary diseases

- 2010s: Kinase domain-targeted modifications

Pyrazole Development Timeline:

- 1990s: COX-2 selective inhibitors

- 2000s: JAK/STAT pathway modulators

- 2020s: Covalent kinase inhibitors

The subject compound represents a third-generation hybrid, incorporating lessons from failed clinical candidates (e.g., poor oral bioavailability of early pyridazinones) through strategic cyclopropanation and acetamide linker optimization.

Current Academic Interest and Research Gaps

Recent studies (2023–2025) focus on:

- Computational Modeling: Molecular dynamics simulations of the compound’s binding to Bruton’s tyrosine kinase (BTK), revealing a unique binding pose stabilized by the cyclopropyl-pyridazinone system.

- Synthetic Methodology: Continuous-flow techniques improving yield in the critical amide coupling step (from 48% to 82% in recent protocols).

Identified research gaps include:

- Limited in vivo pharmacokinetic profiles beyond rodent models

- Unexplored potential in neurodegenerative protein aggregation disorders

- Need for isotope-labeled analogs for advanced metabolic studies

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c20-13(10-18-8-1-6-16-18)15-7-9-19-14(21)5-4-12(17-19)11-2-3-11/h1,4-6,8,11H,2-3,7,9-10H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQZQZWUSFTQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridazinone Ring: Starting from a suitable precursor, such as a cyclopropyl ketone, the pyridazinone ring can be synthesized through a series of condensation and cyclization reactions.

Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via a nucleophilic substitution reaction, where a pyrazole derivative reacts with an appropriate electrophile.

Linking the Two Rings: The final step involves the formation of the acetamide linkage, connecting the pyridazinone and pyrazole rings through an ethyl chain. This can be achieved using standard amide bond formation techniques, such as coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at different positions, potentially leading to the formation of hydroxylated or ketone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or pyridazinone rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with five analogs from the literature:

Key Findings

Core Structure Influence

- Pyridazinone vs.

- Pyridazine Derivatives : Compounds like N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () share the pyridazine scaffold but lack the acetamide group, which may limit their kinase inhibition efficacy .

Substituent Effects

- Cyclopropyl Group : The cyclopropyl substituent in the target compound enhances metabolic stability compared to the chloro and methylsulfonyl groups in Compound 189 .

- Pyrazole Modifications : The unsubstituted pyrazole in the target compound contrasts with difluoromethyl-substituted pyrazoles in Compound 189, which may reduce steric hindrance but also decrease electronegativity .

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.

Structural Characteristics

The compound features a pyridazinone core and a pyrazole moiety , which are known for their diverse biological activities. The presence of the cyclopropyl group enhances its pharmacological properties, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multiple steps:

- Formation of Pyridazine Core : Starting from appropriate precursors, the pyridazine ring is constructed using cyclization reactions.

- Substitution Reactions : The cyclopropyl group is introduced through specific reagents that facilitate the formation of carbon-carbon bonds.

- Final Acetamide Formation : The pyrazole moiety is then attached to complete the synthesis.

Biological Activities

Preliminary studies indicate that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide exhibits various biological activities:

- Antitumor Activity : The compound has shown promising results in inducing apoptosis in cancer cell lines, suggesting potential as an anticancer agent. It induces G1 cell cycle arrest and apoptosis in vitro, with IC50 values indicating effective cytotoxicity against several tumor cell lines.

- Anti-inflammatory Properties : Similar compounds in the pyridazinone class have demonstrated anti-inflammatory effects, which may also be applicable to this compound due to its structural similarities .

Table 1: Comparative Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide | Cyclopropyl & pyrazole groups | Antitumor, anti-inflammatory | Induces G1 arrest |

| 5-nitro-1H-pyridazin-6-one | Nitro substituent | Antimicrobial | Enhanced reactivity |

| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl & phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |

The exact mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide exerts its effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancerous pathways.

- Receptor Interaction : Its structural features suggest potential interactions with various receptors that play roles in cell signaling related to growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide:

Study 1: Antitumor Activity

A recent study evaluated the cytotoxic effects of derivatives containing a similar pyridazine core against various cancer cell lines. The results indicated significant cytotoxicity, with some derivatives achieving IC50 values below 100 µM in sensitive cell lines such as RKO and HeLa .

Study 2: Anti-inflammatory Effects

Research on related pyrazole compounds has shown their ability to reduce inflammation markers in vitro, suggesting that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide may share these properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.